molecular formula C13H15NO B1664602 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate CAS No. 2094-99-7

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Cat. No. B1664602
M. Wt: 201.26 g/mol
InChI Key: ZVEMLYIXBCTVOF-UHFFFAOYSA-N
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Patent
US05872297

Procedure details

A flask blanketed with nitrogen was charged with 3-isopropenyl-α,α-dimethylbenzylisocyanate (m-TMI) (475.33 g) and the isocyanate was heated to about 85° C. 4-hydroxy-4-methyl-2-pentanone (274.99 g) was added from an addition funnel to the flask at a fairly rapid rate. The mixture was stirred for two hours and about 0.16 g of dibutyltin dilaurate was added to the mixture, after which the temperature was raised to about 100° C. The reaction mixture was stirred for about 1.5 hours at 100° C. and then allowed to cool and stand at room temperature for approximately 48 hours. Subsequently, about 0.14 g of additional dibutyltin laurate was added and heating at 100° C. was resumed. The reaction mixture temperature was then raised to about 125°-130° C. and the mixture was stirred overnight. Water (800 ml) was added to the cooled reaction mixture and the mixture was distilled. The remaining material in the distillation pot was extracted with toluene. The toluene extract was dried with anhydrous K2CO3, the toluene was distilled and the title product was recovered in a toluene solution.
Quantity
475.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
274.99 g
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Four
Quantity
0.14 g
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([N:10]=C=O)([CH3:9])[CH3:8])([CH3:3])=[CH2:2].[N-]=C=O.OC(C)(C)CC(=O)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>O>[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([NH2:10])([CH3:9])[CH3:8])([CH3:3])=[CH2:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
475.33 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
274.99 g
Type
reactant
Smiles
OC(CC(C)=O)(C)C
Step Four
Name
Quantity
0.16 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Five
Name
Quantity
0.14 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC.C(CCCCCCCCCCC)(=O)[O-]
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask blanketed with nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 1.5 hours at 100° C.
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
stand at room temperature for approximately 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
heating at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was then raised to about 125°-130° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled
DISTILLATION
Type
DISTILLATION
Details
The remaining material in the distillation
EXTRACTION
Type
EXTRACTION
Details
pot was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous K2CO3
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled
CUSTOM
Type
CUSTOM
Details
the title product was recovered in a toluene solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=C)(C)C=1C=C(C(C)(C)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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